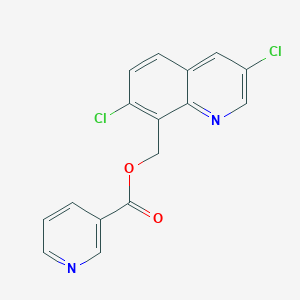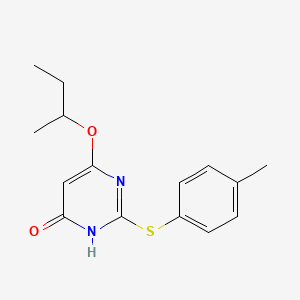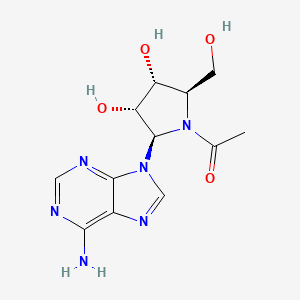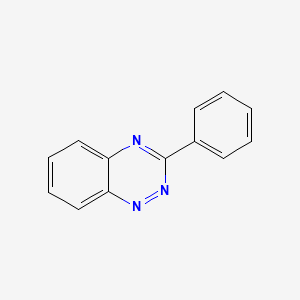
3-Phenyl-1,2,4-benzotriazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylbenzo[e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines It is characterized by a fused ring system consisting of a benzene ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbenzo[e][1,2,4]triazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with phenylhydrazine under acidic conditions, leading to the formation of the triazine ring. Another approach involves the use of 2-phenyl-1,2,4-triazine-3,5-diamine as a starting material, which undergoes cyclization to yield the desired compound .
Industrial Production Methods: Industrial production of 3-Phenylbenzo[e][1,2,4]triazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylbenzo[e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazine ring to dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, dihydro and tetrahydro derivatives, and various substituted triazines .
Scientific Research Applications
3-Phenylbenzo[e][1,2,4]triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenylbenzo[e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other biomolecules. Its effects are mediated through binding to active sites, altering the conformation of target proteins, and modulating signal transduction pathways .
Comparison with Similar Compounds
1,2,4-Triazine: A simpler triazine derivative with similar chemical properties.
3-Phenyl-1,2,4-triazine: A closely related compound with a phenyl group attached to the triazine ring.
Benzo[e][1,2,4]triazine: A structural isomer with different substitution patterns.
Uniqueness: 3-Phenylbenzo[e][1,2,4]triazine stands out due to its fused ring system, which imparts unique electronic and steric properties. This structural feature enhances its stability, reactivity, and potential for diverse applications .
Properties
CAS No. |
6299-90-7 |
|---|---|
Molecular Formula |
C13H9N3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-phenyl-1,2,4-benzotriazine |
InChI |
InChI=1S/C13H9N3/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-16-13/h1-9H |
InChI Key |
ANTRTFJLKRDGLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


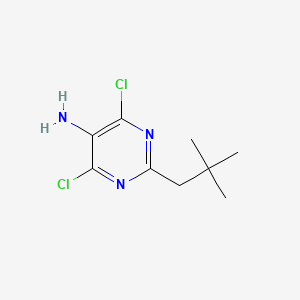
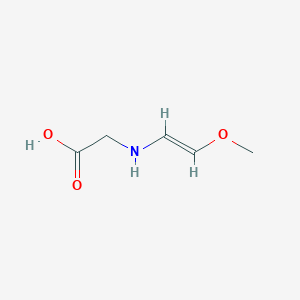
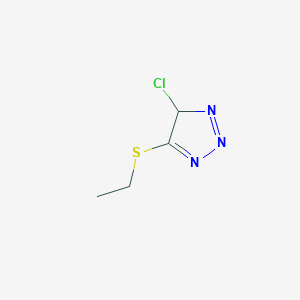


![3-Methyl-6-(3-(piperidin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B12912865.png)
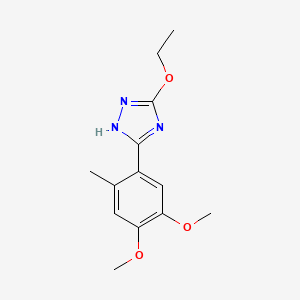
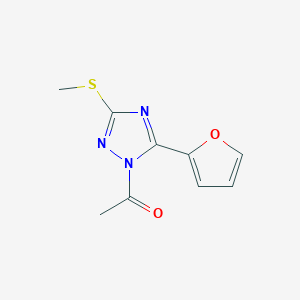
![4-(Benzo[d]oxazol-2-ylthio)butanoic acid](/img/structure/B12912876.png)
![3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912878.png)
![Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl-](/img/structure/B12912884.png)
